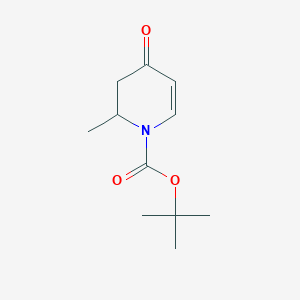

N-Boc-2-methyl-2,3-dihydro-4-pyridone

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVRJHBRAWHZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Cyclization of Ynone Precursors and Electrophilic Amination

This approach, detailed in a 2017 study by Eiden et al., involves a multi-step synthesis starting from commercially available materials, focusing on efficient construction of the dihydropyridone scaffold with Boc protection.

- Mono-protection of diols to prepare precursors.

- Jones oxidation and Weinreb amide formation to afford ynone intermediates.

- Addition of alkynyllithium reagents to form β-hydroxy ynones.

- Cyclization using silver triflate (AgOTf) to form dihydro-4-pyranone or dihydro-4-pyridone cores.

- Electrophilic amination with N-Boc-oxaziridine to introduce the Boc-protected amino group at the C3 position.

- Use of lithium hexamethyldisilazide (LiHMDS) to generate enolates for regioselective amination.

- Enables regioselective functionalization.

- Provides scaffolds with improved enzyme inhibition properties.

- Achieves high yields in key steps.

- Potential rearrangement during enolate formation.

- Multi-step synthesis requiring careful control of reaction conditions.

Summary of Reaction Sequence:

| Step | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Mono-PMB protection of diol | PMB protection reagents | Protected diol intermediate |

| 2 | Oxidation and Weinreb amide formation | Jones oxidation, Weinreb amide reagents | Ynone precursor |

| 3 | Alkynyllithium addition | Alkynyllithium reagent | β-Hydroxy ynone |

| 4 | Cyclization | AgOTf catalyst | Dihydro-4-pyranone/pyridone |

| 5 | Enolate formation and amination | LiHMDS, N-Boc-oxaziridine | N-Boc-protected dihydropyridone |

This method is well-documented for synthesizing N-Boc-protected dihydropyridones with various substitutions, including the 2-methyl group, by adapting the alkynyl and amination steps accordingly.

Method 2: Reduction, Boc Protection, and Oppenauer Oxidation Starting from 3-Pyridone

A patented industrially scalable method (CN103304472A) describes a three-step synthesis starting from 3-pyridone, involving reduction, Boc protection, and oxidation to yield N-Boc-3-piperidone derivatives, which are closely related to the target compound.

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of 3-pyridone to 3-hydroxy piperidine | Sodium borohydride in alkaline aqueous solution (NaOH), 0.5–10 h, 5–100 °C | 95 | Controlled addition due to exotherm |

| 2 | Boc protection of 3-hydroxy piperidine | tert-Butyl dicarbonate (BOC), alkaline conditions (e.g., sodium carbonate), 30 min–10 h, -10 to 50 °C | 94 | Neutralization and extraction follow |

| 3 | Oppenauer oxidation to 1-BOC-3-piperidone | Ketone (e.g., pimelinketone), aluminum isopropylate catalyst, 1–24 h, 30–150 °C | - | Followed by filtration and extraction |

| 4 | Purification via reduced pressure distillation | 60 Pa, 104–105 °C | 92.9 | Final product purity >98% |

Overall yield: Approximately 83% over three steps.

- $$ \text{3-pyridone} \xrightarrow[\text{NaOH}]{\text{NaBH}_4} \text{3-hydroxy piperidine} $$

- $$ \text{3-hydroxy piperidine} \xrightarrow[\text{alkaline}]{\text{Boc}_2\text{O}} \text{1-BOC-3-piperidines alcohol} $$

- $$ \text{1-BOC-3-piperidines alcohol} \xrightarrow[\text{Al(iPrO)_3}]{\text{ketone}} \text{1-BOC-3-piperidone} $$

- Purification by distillation.

- High efficiency and low pollution.

- Mild reaction conditions.

- Suitable for industrial scale-up.

- High product purity and yield.

- Sodium borohydride addition must be controlled to manage exothermic reaction.

- Choice of catalyst and ketone in oxidation step influences yield and purity.

- Organic solvents such as methylene dichloride, toluene, or benzene are used for extraction and reaction medium depending on the step.

This method is particularly notable for its simplicity, environmental friendliness, and suitability for large-scale production.

Comparative Analysis of Preparation Methods

Summary Table of Key Reaction Parameters (Method 2)

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | NaBH4 in NaOH aqueous solution | 5–100 | 0.5–10 | 95 | Slow addition to control heat |

| 2 | Boc2O, alkaline medium (Na2CO3 etc.) | -10 to 50 | 0.5–10 | 94 | Neutralize to pH 6–7 post-reaction |

| 3 | Pimelinketone, Al(iPrO)3 catalyst | 30–150 | 1–24 | - | Followed by filtration & extraction |

| 4 | Reduced pressure distillation | 104–105 (60 Pa) | - | 92.9 | Final purification step |

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-methyl-2,3-dihydro-4-pyridone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridone ring to a piperidone ring.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to remove the Boc group.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-Boc-2-methyl-4-piperidone.

Substitution: 2-methyl-2,3-dihydro-4-pyridone (after Boc removal).

Scientific Research Applications

Synthesis of Bioactive Compounds

N-Boc-2-methyl-2,3-dihydro-4-pyridone serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its structural features allow for modifications that lead to compounds with diverse biological activities.

Key Applications:

- Antibacterial Agents : Research indicates that derivatives of 2-pyridones exhibit significant antibacterial properties. For instance, ring-fused 2-pyridones have been shown to inhibit the assembly of pili in uropathogenic Escherichia coli, which is critical for bacterial virulence . The ability to modify the N-Boc group facilitates the development of new antibacterial agents with unique mechanisms of action.

- Peptidomimetics : The compound is also employed in the design of peptidomimetics, which mimic peptide structures while offering improved stability and bioavailability. This application is particularly relevant in drug design where peptide-based drugs are often limited by their susceptibility to enzymatic degradation .

Medicinal Chemistry

The utility of this compound extends into medicinal chemistry, where it contributes to the development of therapeutics targeting various diseases.

Case Studies:

- Alzheimer's Disease : Compounds derived from this pyridone framework have been explored for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Studies have shown that certain derivatives can effectively disrupt this aggregation process .

- Renin Inhibitors : The compound has been used as an intermediate in the synthesis of potent renin inhibitors, which are important for treating hypertension. The synthetic routes developed for these inhibitors demonstrate high yields and efficiency .

Chemical Biology Applications

In addition to its synthetic utility, this compound has potential applications in chemical biology.

Research Insights:

- Fluorophore Development : The modification of the pyridone core has led to the creation of compounds with fluorophore properties used in studying bacterial virulence mechanisms. These compounds can serve as tools for visualizing biological processes at the molecular level .

- DNA Binding Studies : Certain derivatives have shown promising DNA binding capabilities, suggesting their potential use in targeted drug delivery systems or as molecular probes in genetic research .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various methodologies that enhance its accessibility for research purposes.

Synthesis Techniques:

- Enantioselective Synthesis : Innovative methods have been developed for the enantioselective synthesis of this compound, allowing for the production of specific stereoisomers that may exhibit different biological activities .

- Cyclization Reactions : The compound can be synthesized via cyclization reactions involving ester-tethered enaminones, providing a versatile approach to generate diverse derivatives with potential biological applications .

Mechanism of Action

The mechanism of action of N-Boc-2-methyl-2,3-dihydro-4-pyridone depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky aryl substituents (e.g., 2-naphthyl in 5Ad) increase melting points but reduce solubility. The methyl group in the target compound balances steric demands and solubility .

- Electronic Effects : Electron-donating groups (e.g., 4-methoxylphenyl in 5Ag) accelerate reactions like 1,4-conjugate additions, while methyl groups provide moderate electronic modulation .

Rhodium-Catalyzed Conjugate Addition ()

N-Boc-2-aryl analogs (e.g., 5Ad, 5Af) are synthesized via rhodium(I)-catalyzed 1,4-conjugate addition using [RhCl(C₂H₄)₂]₂ and BINAP. This method yields high regioselectivity but requires arylzinc chlorides and TMSCl . In contrast, the methyl-substituted target compound may require alternative organometallic reagents (e.g., methyl Grignard reagents) and optimized ligands for efficient coupling.

Copper-Catalyzed Asymmetric Addition ()

Grignard reagents with CuBr·SMe₂ and BF₃·OEt₂ enable enantioselective synthesis of 2-substituted dihydro-4-pyridones (e.g., 4a–4i). This method achieves >94% enantiomeric excess (ee) for branched and functionalized substituents . For the methyl-substituted target, similar conditions could theoretically achieve high ee, though smaller substituents may pose challenges in stereocontrol.

Amino Acid-Derived Routes ()

Chiral dihydro-4-pyridones (e.g., (2S)-2-(hydroxymethyl)-N-Boc-2,3-dihydro-4-pyridone) are synthesized from amino acids like ʟ-phenylalanine. This approach leverages natural chirality but involves multi-step sequences (4–5 steps) . The methyl-substituted target compound would require non-amino acid precursors, limiting stereochemical diversity unless chiral auxiliaries are introduced.

Biological Activity

N-Boc-2-methyl-2,3-dihydro-4-pyridone is a heterocyclic organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyridone ring with a tert-butoxycarbonyl (Boc) protecting group. The structural formula can be represented as follows:

This compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, particularly the removal of the Boc group to yield an active amine.

The biological activity of this compound primarily arises from its conversion into an active amine in vivo. This mechanism allows it to interact with various molecular targets such as enzymes and receptors. The compound may act as a prodrug , enhancing its therapeutic potential by modulating the activity of specific biological pathways.

1. Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor. Its derivatives have been tested for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism relevant to type 2 diabetes treatment. Compounds with similar scaffolds have shown promising inhibition profiles, suggesting potential applications in diabetes management .

2. Antimicrobial Properties

The compound has been explored for its antimicrobial properties. In studies involving related pyridones, compounds exhibiting structural similarities to this compound demonstrated significant activity against various bacterial strains. This suggests that N-Boc derivatives could be developed into novel antimicrobial agents .

3. Neuroprotective Effects

This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. The active amine released upon Boc group removal may interact with neuroreceptors or enzymes involved in neuroinflammation and neuronal survival .

Case Studies

Several studies have highlighted the biological efficacy of N-Boc derivatives:

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other pyridone derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Boc-2-methyl-4-piperidone | Fully saturated piperidone ring | Moderate enzyme inhibition |

| N-Boc-4-pyridone | Lacks dihydro structure | Limited antimicrobial activity |

| N-Boc-2,3-dihydro-4-pyridone | Similar but without methyl group | Reduced neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Boc-2-methyl-2,3-dihydro-4-pyridone, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves catalytic asymmetric conjugate addition to N-protected dihydro-4-pyridones. For example, Grignard reagents can be added to N-Cbz-4-pyridone under CuBr·SMe₂ catalysis with chiral ligands (e.g., L1 or L9) at -78°C in CH₂Cl₂, achieving >90% enantiomeric excess . Key parameters include ligand choice, stoichiometry of Lewis acids (e.g., BF₃·OEt₂), and reaction temperature. Optimization requires systematic screening of nucleophiles (e.g., linear vs. branched alkyl groups) to balance yield and selectivity.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : UV-Vis spectroscopy (λmax ~230 nm and 345 nm) and ¹H NMR (δ 5.3 ppm for the C-2 methine proton) are critical for verifying the 2,3-dihydro-4-pyridone core . For Boc-group confirmation, ¹³C NMR should show a carbonyl signal at ~155 ppm, while IR spectroscopy detects the C=O stretch at ~1680 cm⁻¹. Mass spectrometry (HRMS) provides molecular weight validation.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) is standard. For enantiomerically pure samples, chiral HPLC with columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:IPA = 90:10) resolves diastereomers . Recrystallization from toluene/hexane mixtures may improve purity for crystalline derivatives.

Advanced Research Questions

Q. How can enantioselectivity be enhanced in the catalytic asymmetric synthesis of this compound derivatives?

- Methodological Answer : Ligand design is critical. Bulky, electron-rich phosphine ligands (e.g., L9 in Scheme 9, ) improve steric control during nucleophilic attack, reducing racemization. Lowering reaction temperatures (-78°C) and using non-polar solvents (CH₂Cl₂) stabilize transition states, achieving >99% ee . Computational modeling (DFT) of transition states can guide ligand modifications .

Q. How do steric and electronic effects of substituents influence reaction outcomes in dihydro-4-pyridone functionalization?

- Methodological Answer : β-Branched Grignard reagents (e.g., iPrMgBr) may reduce yields due to steric hindrance, while electron-withdrawing groups on the pyridone ring accelerate conjugate addition kinetics. For example, 4-cyanopiperidine derivatives require adjusted Lewis acid concentrations to mitigate side reactions . Systematic variation of substituents (e.g., methyl vs. phenyl) and monitoring via in-situ IR/NMR helps map structure-reactivity relationships.

Q. What computational methods are suitable for studying the mechanism of this compound formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in asymmetric additions . Focus on Cu-ligand coordination geometry and nucleophile approach trajectories. Molecular dynamics simulations can predict solvent effects on enantioselectivity.

Data Contradiction and Optimization

Q. How to resolve contradictions in reported yields for this compound synthesis across literature?

- Methodological Answer : Discrepancies often arise from subtle differences in reaction setup (e.g., anhydrous solvent purity, ligand batch variability). Reproduce key protocols (e.g., Scheme 8, ) under inert atmospheres and validate Grignard reagent titers via titration with diphenylacetic acid. Cross-reference with alternative methods (e.g., cyclization of 1,3,5-pentanetriones with ammonia) to identify optimal pathways .

Q. Why do some synthetic routes produce regioisomeric byproducts, and how can they be minimized?

- Methodological Answer : Competing nucleophilic attack at C-2 vs. C-6 positions in the dihydro-4-pyridone ring can occur. Use sterically hindered ligands (e.g., L1) to direct addition to C-2 . Kinetic studies (e.g., time-resolved NMR) identify intermediates leading to byproducts, enabling temperature or solvent polarity adjustments to suppress undesired pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.